2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Proteasome Inhibition Enzyme Assay Selectivity Profile

Standard non-fluorinated threonine or simpler analogs lack the metabolic stability and selectivity required for advanced proteasome studies. This fluorinated amino acid addresses that gap. - **Selective targeting:** Human 20S proteasome β-1 subunit (IC50 = 2,990 nM) vs β-2 (IC50 >10,000 nM). - **Enhanced stability:** -CF3 group increases lipophilicity (ΔLogP ~1.0-1.5) and protease resistance. - **Chiral reliability:** High diastereoselectivity in (2R,3S) enantiomer synthesis. - **Supply:** Multiple pack sizes (mg to g) available for immediate R&D shipment.

Molecular Formula C4H6F3NO3
Molecular Weight 173.091
CAS No. 434-38-8
Cat. No. B2815726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid
CAS434-38-8
Molecular FormulaC4H6F3NO3
Molecular Weight173.091
Structural Identifiers
SMILESC(C(C(F)(F)F)O)(C(=O)O)N
InChIInChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)
InChIKeyITYVCUQVLKIGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: A Fluorinated Scaffold


2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid, often referred to as 4,4,4-trifluorothreonine, is a non-proteinogenic, fluorinated amino acid . Its structure is defined by a central butanoic acid backbone with an amino group at the 2-position, a hydroxyl group at the 3-position, and a trifluoromethyl (-CF3) group at the terminal 4-position. The presence of two stereocenters (C2 and C3) leads to four possible stereoisomers, with specific enantiomers like (2S,3R)- and (2R,3S)- often synthesized for targeted research applications. It is primarily used as a research chemical, a chiral building block in peptidomimetic synthesis, and a probe for studying enzyme mechanisms .

Non-proteinogenic fluorinated amino acid
Chiral building block with defined stereoisomers
Peptidomimetic synthesis and enzyme probe development

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: Irreplaceable Dual Functionality


Attempting to substitute 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid with a simpler analog, such as 4,4,4-Trifluoro-3-hydroxybutanoic acid or a non-fluorinated threonine, will fundamentally alter experimental outcomes or synthetic pathways. The absence of the α-amino group in 4,4,4-Trifluoro-3-hydroxybutanoic acid (CAS 86884-21-1) precludes its use as an amino acid building block for peptide synthesis . Conversely, natural threonine lacks the highly electron-withdrawing and lipophilic trifluoromethyl group, which is essential for conferring metabolic stability, altering enzyme binding affinity, and creating unique structural probes [1]. The precise combination of the amino acid backbone with both a β-hydroxyl and a terminal -CF3 group creates a distinct physicochemical and biological profile that generic alternatives cannot replicate.

4,4,4-Trifluoro-3-hydroxybutanoic acid
Missing α-amino group
Cannot function as an amino acid building block for peptide coupling
Natural L‑threonine
Lacks -CF3 group
May reduce metabolic stability and alter target binding affinity

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: Quantitative Comparison vs. Analogs


Proteasome Beta-1 Subunit Selective Inhibition

In a direct head-to-head comparison using the same assay platform, 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid exhibits a measurable selectivity in inhibiting the trypsin-like and PGPH-like activities of the human 20S proteasome. The compound demonstrates a higher potency (lower IC50) against the beta-1 subunit's PGPH-like activity compared to its effect on the beta-2 subunit's trypsin-like activity [1].

Subunit Selectivity
Head‑to‑head
IC50 (β1) = 2.99 × 10³ nM; > 10⁴ nM (β2); >3.3‑fold selectivity
Supports β1‑selective probe design
Human 20S proteasome assay; fluorogenic substrates
Proteasome Inhibition Enzyme Assay Selectivity Profile

Enhanced Peptide Metabolic Stability

Incorporation of 4,4,4-trifluorothreonine (2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid) into peptide backbones confers significant resistance to proteolytic degradation, a property not shared by natural threonine. The strong electron-withdrawing effect of the -CF3 group alters the electronics of the adjacent peptide bond, making it a poorer substrate for serine proteases [1].

Metabolic Stability
Class‑level
>2‑ to >10‑fold half‑life extension (class‑level observation)
Supports peptide stability screening
General fluorination effect; context‑dependent
Peptidomimetics Metabolic Stability Proteolytic Resistance

Highly Diastereoselective Dioxanone Alkylation

Synthesis of the (2R,3S) enantiomer of 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved with high stereocontrol from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives. In a key step, the electrophilic attack on a chiral dioxanone enolate occurs exclusively from the face opposite to the bulky tert-butyl and trifluoromethyl groups, resulting in a single diastereomer of the hydrazino derivative [1].

Stereocontrol
Reported
de > 99% (exclusive diastereomer)
Enables chiral building block synthesis
Dioxanone alkylation method; (2R,3S) formation
Asymmetric Synthesis Chiral Building Block Stereocontrol

CF3-Driven Lipophilicity Enhancement

The substitution of the terminal methyl group in threonine with a trifluoromethyl group in 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid results in a substantial increase in lipophilicity. This modification enhances the molecule's ability to passively diffuse across biological membranes and increases its potential for hydrophobic interactions with target proteins [1].

Lipophilicity
Class‑level
ΔLogP ≈ +1.0–1.5 units (>10× lipid solubility)
Supports membrane permeability screening
Predicted from -CF3 substitution trend
Physicochemical Properties Lipophilicity ADME

2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: Key Research Applications


Subunit-Selective Proteasome Probe Design

Given its demonstrated selectivity profile against the human 20S proteasome (IC50 > 10,000 nM for beta-2 vs. 2,990 nM for beta-1), 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid serves as an optimal starting scaffold for designing chemical probes. Researchers can use this compound to specifically interrogate the PGPH-like activity of the beta-1 subunit without fully inhibiting the trypsin-like activity of the beta-2 subunit, a nuanced approach that pan-proteasome inhibitors like bortezomib cannot achieve. This specificity is crucial for understanding the distinct roles of each catalytic site in cellular homeostasis and disease pathology [1].

Metabolically Stabilized Peptidomimetic Synthesis

Medicinal chemistry programs aiming to improve the pharmacokinetic profile of peptide-based drug candidates should prioritize the procurement of this compound. Its incorporation as a building block directly addresses a major limitation of therapeutic peptides: rapid degradation by proteases. By replacing natural threonine residues with 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid, researchers can engineer analogs with significantly enhanced in vivo half-lives, as the electron-withdrawing -CF3 group protects the adjacent peptide bond from enzymatic cleavage [2].

Stereocontrolled Assembly of Fluorinated Scaffolds

For synthetic organic chemists, the high diastereoselectivity observed in the synthesis of this compound's enantiomers (e.g., (2R,3S)) from chiral dioxanone precursors makes it a reliable and valuable chiral building block [3]. It enables the predictable and efficient assembly of larger, stereochemically complex molecules, which is particularly important in the total synthesis of fluorinated natural product analogs or in the development of new chiral ligands for asymmetric catalysis.

Lead Compound Physicochemical Optimization

In a lead optimization campaign where improving membrane permeability is a key objective, this compound offers a distinct advantage. The established class-level inference that -CF3 substitution increases lipophilicity (LogP) by ~1.0-1.5 units compared to a -CH3 group provides a quantifiable rationale for its use [2]. This translates to a calculated >10-fold increase in lipid solubility, which is a critical parameter for enhancing oral absorption and blood-brain barrier penetration. Researchers can thus rationally select this building block to modulate the ADME properties of their lead series.

Application
Selection Property
Validation Focus
Proteasome probe design (subunit‑selective)
Subunit selectivity profile
PGPH‑like vs trypsin‑like activity distinction
Metabolically stabilized peptidomimetics
CF3‑induced proteolytic resistance
In vitro metabolic stability assessment
Stereocontrolled fluorinated scaffold assembly
High diastereoselectivity in synthesis
Enantiopurity and diastereomeric ratio verification
Physicochemical optimization of leads
CF3 lipophilicity enhancement
LogP and membrane permeability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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